



Application Notes and Protocols for GSK2850163 in IRE1α Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GSK2850163 (S enantiomer)	
Cat. No.:	B1150388	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2850163 is a potent and selective small molecule inhibitor of Inositol-requiring enzyme-1 alpha (IRE1α), a critical sensor and transducer of the Unfolded Protein Response (UPR).[1][2] [3][4][5] IRE1α is an endoplasmic reticulum (ER) transmembrane protein that possesses both serine/threonine kinase and endoribonuclease (RNase) activities.[6][7] Upon ER stress, IRE1α autophosphorylates, leading to the activation of its RNase domain, which then catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[6][8] This spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in restoring ER homeostasis.

GSK2850163 is a chiral molecule, and its biological activity resides in the R-enantiomer. The S-enantiomer of GSK2850163 is reported to be inactive and serves as an essential negative control in experiments to ensure that the observed effects are specific to the inhibition of IRE1α by the active compound.[8][9][10] This document provides detailed protocols for designing and conducting kinase assays to evaluate the inhibitory activity of GSK2850163 on IRE1α, utilizing the S-enantiomer as a negative control.

It is important to distinguish GSK2850163 from Belantamab mafodotin (GSK2857916). GSK2850163 is a small molecule inhibitor of IRE1 α , while Belantamab mafodotin is an antibody-drug conjugate targeting B-cell maturation antigen (BCMA).[3][11][12][13][14][15]



Quantitative Data Summary

The inhibitory potency of GSK2850163 (R-enantiomer) against IRE1 α has been determined in various biochemical assays. The S-enantiomer is considered inactive.

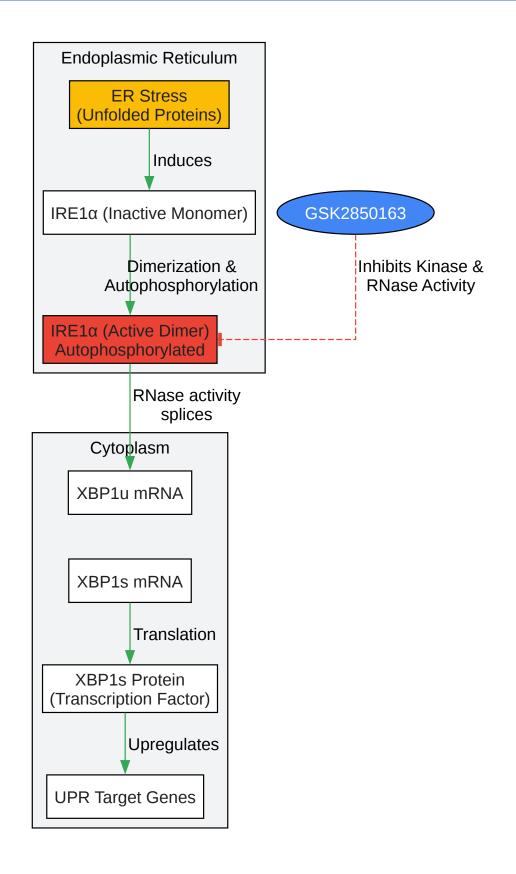
Compound	Target Activity	IC50 Value	Assay Type
GSK2850163 (R- enantiomer)	IRE1α Kinase Activity	20 nM	Biochemical
GSK2850163 (R- enantiomer)	IRE1α RNase Activity	200 nM	Biochemical
GSK2850163 (R- enantiomer)	Ron Kinase (off- target)	4.4 μΜ	Biochemical
GSK2850163 (R- enantiomer)	FGFR1 V561M (off-target)	17 μΜ	Biochemical
GSK2850163 (S- enantiomer)	IRE1α Kinase/RNase Activity	Inactive	Biochemical

Data sourced from multiple references.[1][2][4][16]

Signaling Pathway

The diagram below illustrates the IRE1 α signaling pathway and the point of intervention for GSK2850163. Under ER stress, IRE1 α dimerizes and autophosphorylates, activating its RNase domain to splice XBP1 mRNA. GSK2850163 inhibits both the kinase and RNase activities of IRE1 α .[3]





Click to download full resolution via product page

Caption: IRE1 α signaling pathway and GSK2850163 mechanism of action.



Experimental Protocols Protocol 1: In Vitro IRE1α Kinase Activity Assay (ADP-Glo™)

This protocol measures the kinase activity of IRE1α by quantifying the amount of ADP produced during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a luminescent assay that provides a sensitive and high-throughput method for assessing kinase inhibition.

Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK2850163 tcsc0039356 Taiclone [taiclone.com]
- 3. benchchem.com [benchchem.com]
- 4. GSK2850163 | IRE1α inhibitor | Probechem Biochemicals [probechem.com]
- 5. GSK2850163 | Benchchem [benchchem.com]
- 6. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual RNase activity of IRE1 as a target for anticancer therapies PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.eu [file.medchemexpress.eu]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Belantamab mafodotin Wikipedia [en.wikipedia.org]



- 14. Mechanism of action of belantamab mafodotin | VJHemOnc [vjhemonc.com]
- 15. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for GSK2850163 in IRE1α Kinase Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1150388#gsk2850163-s-enantiomer-experimental-design-for-kinase-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com